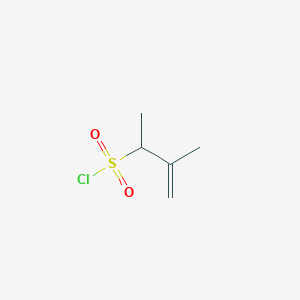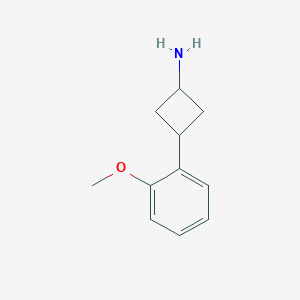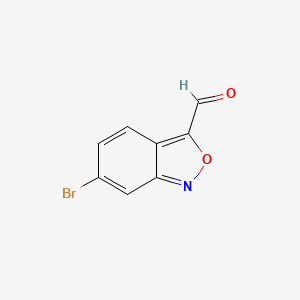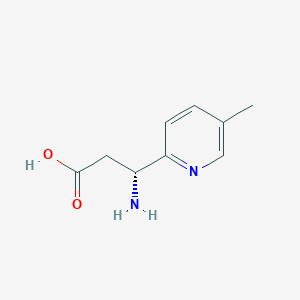![molecular formula C10H20N2 B13310152 1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
1-Propyl-1,7-diazaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms and a nonane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyl-1,7-diazaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of 1,7-diazaspiro[4.4]nonane with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms in the spirocyclic ring act as nucleophiles .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with increased hydrogen content.
Substitution: Substituted spirocyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-Propyl-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1-Propyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
1,6-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with oxygen atoms instead of nitrogen.
1,7-Dioxaspiro[4.4]nonane: Another spirocyclic compound with oxygen atoms.
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Contains a similar spirocyclic framework with additional functional groups .
Uniqueness: 1-Propyl-1,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure with nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-propyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C10H20N2/c1-2-7-12-8-3-4-10(12)5-6-11-9-10/h11H,2-9H2,1H3 |
Clave InChI |
INZIUMDUAVNAOT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC12CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)


![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)





![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)




